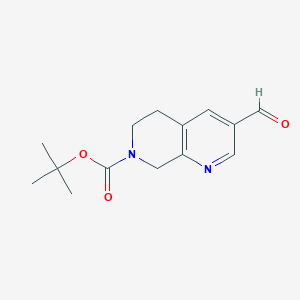
Tert-butyl 3-formyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-formyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl 3-formyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a naphthyridine framework, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N2O3 with a molecular weight of approximately 262.30 g/mol. Its structure includes a tert-butyl group and a formyl group attached to the naphthyridine ring, contributing to its reactivity and biological profile.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C14H18N2O3 |
| Molecular Weight | 262.30 g/mol |
| Functional Groups | Formyl, Tert-butyl |
| Naphthyridine Framework | Present |
Pharmacological Properties
Research indicates that compounds containing naphthyridine structures often exhibit various pharmacological activities, including:
- Antiviral Activity : Similar compounds have shown effectiveness against viruses such as HIV-1. For example, related naphthyridine derivatives have been reported to inhibit HIV-1 integrase with IC50 values in the low micromolar range .
- Antimicrobial Activity : Naphthyridine derivatives have been evaluated for their antibacterial and antifungal properties. The presence of specific substituents can enhance their efficacy against various pathogens.
- Anticancer Potential : Some studies suggest that naphthyridine compounds may induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and induction of cell cycle arrest.
The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors. The formyl group enhances nucleophilic addition reactions, which can lead to the formation of biologically active metabolites.
Case Studies
- HIV-1 Integrase Inhibition : A study demonstrated that derivatives of naphthyridine exhibited significant inhibition of HIV-1 integrase at concentrations as low as 0.19 µM . The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the naphthyridine ring for enhancing antiviral activity.
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of naphthyridine derivatives against common bacterial strains. Results indicated that certain modifications to the core structure significantly improved antibacterial efficacy .
Research Findings
Recent studies have focused on synthesizing new derivatives of this compound to enhance its biological activity. Various synthetic routes have been explored to optimize yields and improve pharmacological profiles.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl 5-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate | 1245915-28-9 | Contains an amino group; potential for different biological activities |
| Tert-butyl 3-bromo-5,6-dihydro-1,7-naphthyridine | 1823228-83-6 | Features a bromo substituent; may exhibit different reactivity patterns |
| Tert-butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine | Not specified | Contains a methoxy group; alters solubility and interaction properties |
属性
分子式 |
C14H18N2O3 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC 名称 |
tert-butyl 3-formyl-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-5-4-11-6-10(9-17)7-15-12(11)8-16/h6-7,9H,4-5,8H2,1-3H3 |
InChI 键 |
LXXZGXRYDBHDAJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















